2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Overview
Description
“2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile” is a chemical compound with the IUPAC name 2-chloro-5-iodo-4,6-dimethylnicotinonitrile . It has a molecular weight of 292.51 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClIN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.51 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Structural and Vibrational Properties
A comparative study focused on the structural and vibrational properties of cyanopyridine derivatives, including a compound similar to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile, revealing insights into their behavior in both gas and aqueous solution phases. The research utilized Density Functional Theory (DFT) calculations, providing a detailed analysis of stable structures, solvent effects, and vibrational analyses, which are essential for understanding the fundamental characteristics of these compounds (Márquez et al., 2015).
Synthesis and Reactions
Research on the synthesis and reactions of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives has highlighted the chemical versatility of compounds structurally related to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile. The study described the formation of various pyridine derivatives through reactions with hydrazine hydrate, hydroxylamine, and other reagents, emphasizing the potential for creating novel molecules with potential antimicrobial and anticancer applications (Yassin, 2009).
properties
IUPAC Name |
2-chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDWLMKNWSPKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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